Cas no 2680701-10-2 (tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate)

Tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate is a fluorinated indazole derivative commonly employed as a versatile intermediate in pharmaceutical and agrochemical synthesis. The tert-butyloxycarbonyl (Boc) protecting group enhances stability, facilitating handling and storage, while the difluoro substitution pattern imparts unique electronic and steric properties, making it valuable for structure-activity relationship studies. Its high purity and well-defined reactivity profile enable efficient downstream functionalization, particularly in the development of bioactive molecules. The compound’s robust synthetic utility and compatibility with diverse reaction conditions make it a preferred choice for researchers exploring heterocyclic chemistry and drug discovery applications.
tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate structure
2680701-10-2 structure
商品名:tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate
CAS番号:2680701-10-2
MF:C12H12F2N2O2
メガワット:254.232689857483
CID:5646711
PubChem ID:165911097

tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 2680701-10-2
    • tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate
    • EN300-28262907
    • インチ: 1S/C12H12F2N2O2/c1-12(2,3)18-11(17)16-10-5-7(13)4-9(14)8(10)6-15-16/h4-6H,1-3H3
    • InChIKey: KKPMMZMAKKUHKC-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC(=CC2=C1C=NN2C(=O)OC(C)(C)C)F

計算された属性

  • せいみつぶんしりょう: 254.08668395g/mol
  • どういたいしつりょう: 254.08668395g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 333
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 44.1Ų

tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28262907-0.05g
tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate
2680701-10-2 95.0%
0.05g
$563.0 2025-03-19
Enamine
EN300-28262907-5.0g
tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate
2680701-10-2 95.0%
5.0g
$1945.0 2025-03-19
Enamine
EN300-28262907-1g
tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate
2680701-10-2
1g
$671.0 2023-09-09
Enamine
EN300-28262907-0.5g
tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate
2680701-10-2 95.0%
0.5g
$645.0 2025-03-19
Enamine
EN300-28262907-0.1g
tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate
2680701-10-2 95.0%
0.1g
$591.0 2025-03-19
Enamine
EN300-28262907-0.25g
tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate
2680701-10-2 95.0%
0.25g
$617.0 2025-03-19
Enamine
EN300-28262907-5g
tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate
2680701-10-2
5g
$1945.0 2023-09-09
Enamine
EN300-28262907-1.0g
tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate
2680701-10-2 95.0%
1.0g
$671.0 2025-03-19
Enamine
EN300-28262907-2.5g
tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate
2680701-10-2 95.0%
2.5g
$1315.0 2025-03-19
Enamine
EN300-28262907-10.0g
tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate
2680701-10-2 95.0%
10.0g
$2884.0 2025-03-19

tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate 関連文献

tert-butyl 4,6-difluoro-1H-indazole-1-carboxylateに関する追加情報

Introduction to Tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate (CAS No. 2680701-10-2)

Tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate, with the chemical formula C12H11F2N2O2, is a significant compound in the realm of pharmaceutical chemistry. This compound, identified by its CAS number CAS NO.2680701-10-2, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both fluoro and tert-butyl substituents makes it a fascinating subject for further investigation, particularly in the development of novel therapeutic agents.

The molecular structure of tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate features a central indazole core, which is a heterocyclic aromatic compound known for its biological activity. The indazole ring system is a privileged scaffold in drug design, often found in bioactive molecules targeting various diseases. The introduction of fluorine atoms at the 4 and 6 positions enhances the electronic properties of the molecule, potentially influencing its binding affinity and metabolic stability.

In recent years, the pharmaceutical industry has seen a surge in the use of fluorinated compounds due to their ability to improve drug-like properties such as lipophilicity, solubility, and bioavailability. The tert-butyl group at the carboxyl position adds another layer of complexity, contributing to the molecule's overall steric environment. This steric bulk can be strategically employed to modulate interactions with biological targets, making it a valuable tool in rational drug design.

One of the most compelling aspects of tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate is its potential as a building block for more complex molecules. Its versatile structure allows for modifications at multiple sites, enabling chemists to explore a wide range of pharmacological profiles. For instance, the carboxyl group can be further functionalized to introduce additional pharmacophores or linkages, expanding its utility in synthetic chemistry.

The synthesis of tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate presents both challenges and opportunities. The fluoro-substituted indazole core requires precise synthetic strategies to ensure high yield and purity. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the desired framework efficiently. These methods not only enhance the synthetic pathway but also allow for better control over regioselectivity and stereoselectivity.

The pharmacological potential of this compound has not gone unnoticed by researchers. Studies have begun to explore its interactions with various biological targets, including enzymes and receptors relevant to human health. Preliminary findings suggest that modifications to the indazole core can lead to compounds with enhanced potency and selectivity. This aligns with the broader trend in drug discovery towards more targeted and effective therapies.

The role of computational chemistry in understanding the behavior of tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate cannot be overstated. Molecular modeling techniques provide insights into how this compound might interact with biological targets at the atomic level. By predicting binding affinities and identifying key interaction points, researchers can design more effective derivatives with greater confidence. This interdisciplinary approach combines experimental data with theoretical calculations to accelerate the drug discovery process.

In conclusion, tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate (CAS NO.2680701-10-2) represents a promising compound in pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new ways to harness its properties, this compound is poised to play a significant role in future drug development efforts.

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